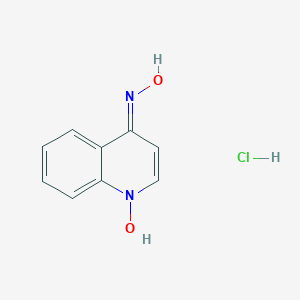
4-Hydroxyaminoquinoline 1-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyaminoquinoline 1-oxide hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the study of carcinogenesis. It is a derivative of 4-nitroquinoline 1-oxide, a well-known carcinogen. This compound is often used in experimental models to induce DNA damage and study the mechanisms of cancer development .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyaminoquinoline 1-oxide hydrochloride has several applications in scientific research:
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 4-hydroxyaminoquinoline 1-oxide hydrochloride typically involves the reduction of 4-nitroquinoline 1-oxide. One common method includes the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often require a controlled environment to ensure the selective reduction of the nitro group to the hydroxyamino group .
Industrial production methods may involve similar reduction processes but on a larger scale, with additional steps to purify the final product. The use of advanced filtration and crystallization techniques ensures the high purity of this compound for research purposes .
Analyse Chemischer Reaktionen
4-Hydroxyaminoquinoline 1-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to form aminoquinoline derivatives.
Substitution: It can undergo substitution reactions where the hydroxyamino group is replaced by other functional groups.
The major products formed from these reactions include various quinoline derivatives, which are of interest in medicinal chemistry and drug development .
Wirkmechanismus
The primary mechanism by which 4-hydroxyaminoquinoline 1-oxide hydrochloride exerts its effects is through the formation of DNA adducts. These adducts result from the covalent binding of the compound to DNA, leading to single-strand breaks and other forms of DNA damage . The compound’s interaction with DNA disrupts normal cellular processes, ultimately leading to carcinogenesis. The molecular targets include guanine and adenine bases in the DNA, which form adducts that interfere with DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyaminoquinoline 1-oxide hydrochloride is unique compared to other quinoline derivatives due to its specific ability to form DNA adducts and induce carcinogenesis. Similar compounds include:
4-Nitroquinoline 1-oxide: The parent compound, known for its potent carcinogenic properties.
4-Aminoquinoline: A derivative used in antimalarial drugs like chloroquine.
4-Hydroxyquinoline: Another derivative with applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific reactivities and applications, highlighting the unique properties of this compound in scientific research .
Eigenschaften
CAS-Nummer |
1010-61-3 |
|---|---|
Molekularformel |
C9H9ClN2O2 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
(NZ)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9;/h1-6,12-13H;1H/b10-8-; |
InChI-Schlüssel |
QSXDAZCGWHRQME-DQMXGCRQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=N\O)/C=CN2O.Cl |
SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O.Cl |
Synonyme |
4-HYDROXYAMINOQUINOLINE N-OXIDE HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


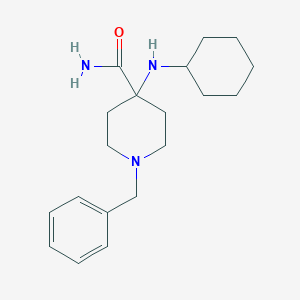
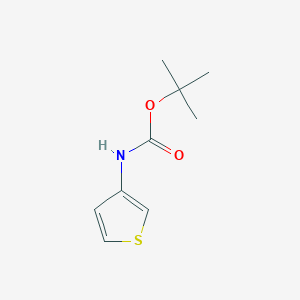
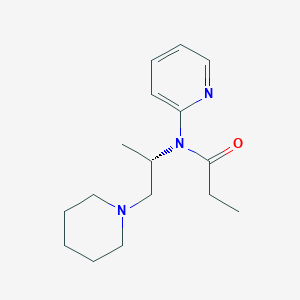
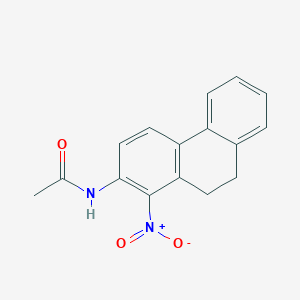
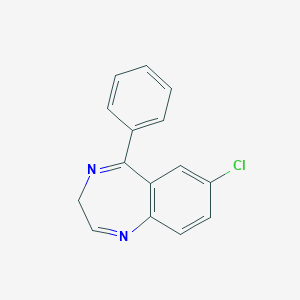
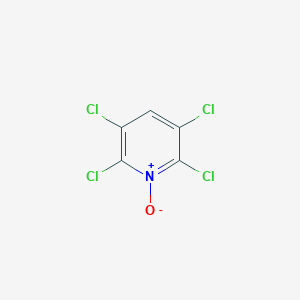
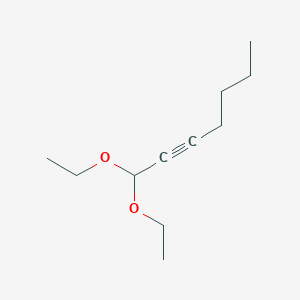
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)

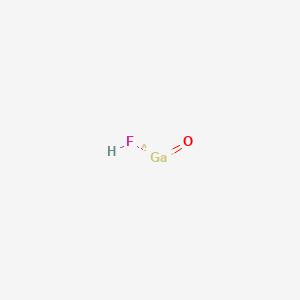
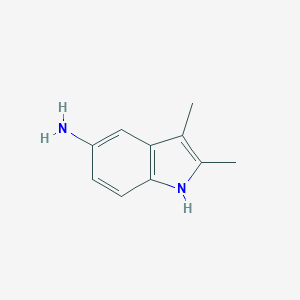

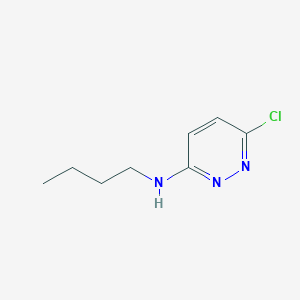
![Spiro[5.5]undecane](/img/structure/B92164.png)
